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Compound of Interest

Compound Name: 2-Propylmorpholine

CAS No.: 89855-03-8

Cat. No.: B1290234

Get Quote

Executive Summary & Molecular Architecture
2-Propylmorpholine is a chiral, saturated heterocycle. Its core differentiator from the parent

morpholine is the C2-propyl substituent, which breaks the molecular symmetry and introduces

a stereogenic center. This modification is strategic in drug design to restrict conformational

flexibility and enhance hydrophobic binding without significantly perturbing the polar surface

area (PSA) contributed by the ether oxygen and amine nitrogen.
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Parameter Detail

IUPAC Name 2-Propylmorpholine

Common CAS 42026-62-4 (Racemic)

Molecular Formula C₇H₁₅NO

Molecular Weight 129.20 g/mol

SMILES CCCC1CNCCO1

Chirality
One stereocenter at C2; exists as (R)- and (S)-

enantiomers.

Structural Visualization (DOT)
The following diagram illustrates the synthesis pathway and the structural influence of the C2-

propyl group on the morpholine ring.
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Figure 1: Synthetic assembly of the 2-propylmorpholine scaffold and its downstream

physicochemical impact.

Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data aggregates experimental baselines and high-confidence QSAR

(Quantitative Structure-Activity Relationship) predictions, as specific experimental data for this

analog is less ubiquitous than for morpholine itself.
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Thermodynamic & Physical Constants
Property Value (Approx/Range) Context & Causality

Physical State Liquid at 20°C
Colorless to pale yellow;

characteristic amine odor.

Boiling Point 165°C – 175°C

Significantly higher than

morpholine (129°C) due to

increased molecular weight

and van der Waals interactions

from the propyl chain.

Density 0.90 – 0.92 g/cm³

Lower than morpholine (1.007

g/cm³) due to the lower density

contribution of the aliphatic

propyl chain.

pKa (Conj. Acid) 8.4 – 8.6

The inductive effect (+I) of the

alkyl group at C2 slightly

increases electron density at

the nitrogen, potentially raising

basicity vs. morpholine (8.36).

LogP (Oct/Water) 0.5 – 0.9 (Predicted)

Morpholine is -0.86. The propyl

group adds ~1.5 log units of

lipophilicity, shifting it from

hydrophilic to moderately

lipophilic.

Refractive Index ~1.44 – 1.45
Estimated based on molar

refraction contributions.

Solution Chemistry & Solubility
Solubility Profile

Water: Soluble. While the propyl group adds hydrophobicity, the morpholine ring's ether

oxygen and secondary amine maintain hydrogen bond acceptor/donor capabilities, ensuring

water solubility at physiological pH.
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Organic Solvents: Highly soluble in ethanol, DMSO, DCM, and methanol.

Acid-Base Behavior
2-Propylmorpholine acts as a secondary base. In aqueous solution, it exists in equilibrium

with its conjugate acid (morpholinium ion).

Scientific Insight: The C2-substitution creates a "chiral shield" near the nitrogen. While not

sterically bulky enough to prevent reaction, it can induce stereoselectivity when this amine is

used as a nucleophile in subsequent reactions (e.g., SN2 reactions or amide couplings).

Experimental Protocols
To validate the properties of a synthesized batch of 2-propylmorpholine, the following self-

validating protocols are recommended.

Protocol A: pKa Determination via Potentiometric
Titration
Objective: Determine the precise dissociation constant to predict ionization at physiological pH

(7.4).

Preparation: Dissolve ~30 mg of 2-propylmorpholine in 20 mL of degassed, CO₂-free water

containing 0.15 M KCl (to maintain ionic strength).

Acidification: Add standardized 0.1 M HCl to lower the pH to ~2.5 (fully protonated state).

Titration: Titrate with standardized 0.1 M KOH under nitrogen atmosphere at 25°C. Record

pH after each 10 µL addition.

Calculation: Plot pH vs. Volume of KOH. The inflection point (equivalence point) indicates

stoichiometry. The pH at the half-equivalence point equals the pKa (Henderson-Hasselbalch

approximation).

Validation: The curve should show a single sharp inflection.

Protocol B: LogP Measurement (HPLC Method)
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Objective: Rapid estimation of lipophilicity without shake-flask tedium.

Column: C18 Reverse-Phase column.

Mobile Phase: Methanol/Water (buffered to pH 7.4 to ensure neutral species dominance,

though amine protonation may require pH 10 or calculation adjustment).

Standards: Inject a mixture of known standards (Benzyl alcohol, Toluene, Naphthalene) to

create a calibration curve of $ \log k' $ vs. $ \log P $.

Measurement: Inject 2-propylmorpholine. Calculate the capacity factor $ k' = (t_R - t_0) /

t_0 $.

Derivation: Interpolate the LogP from the calibration curve.

Synthesis & Synthetic Utility[2][6][9][10][11][12]
The most robust route to 2-propylmorpholine involves the cyclization of amino alcohols.

Primary Route: Cyclization of 2-Amino-1-pentanol
This route allows for chirality transfer. Starting with (S)-2-amino-1-pentanol (derived from L-

Norvaline) yields the optically active morpholine.

Reactants: 2-Amino-1-pentanol + Ethylene Glycol (or 2-chloroethyl ether derivatives).

Conditions: Acid catalysis (H₂SO₄) at high temperature (dehydration) or base-mediated

cyclization if using alkyl halides.

Purification: Fractional distillation (bp ~170°C) is effective for isolating the product from non-

cyclized intermediates.

Workflow Visualization
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Figure 2: Chiral synthesis pathway starting from the amino acid pool.

Applications in Drug Discovery[5]
2-Propylmorpholine is not just a solvent; it is a bioisostere for piperidines and piperazines.

Solubility Modulation: The oxygen atom reduces LogP compared to the analogous 2-

propylpiperidine, improving aqueous solubility.
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Metabolic Stability: The ether oxygen reduces the basicity of the amine (compared to

piperidine), which can lower hERG channel inhibition liability—a common issue with basic

amines in drug discovery.

Chiral Recognition: The C2-propyl group locks the ring conformation (preferring the chair

form with the propyl group equatorial to avoid 1,3-diaxial interactions), providing a defined

vector for binding pockets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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